N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopropyl group, a hydroxy group, and a thiophene ring attached to an ethyl chain, which is further connected to a difluorobenzamide moiety. The combination of these functional groups imparts distinctive chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopropyl Intermediate: The synthesis begins with the preparation of a cyclopropyl intermediate through the reaction of a suitable alkene with a cyclopropanating agent such as diazomethane or a Simmons-Smith reagent.
Introduction of the Hydroxy and Thiophene Groups: The cyclopropyl intermediate is then subjected to a hydroxylation reaction using an oxidizing agent like osmium tetroxide or potassium permanganate to introduce the hydroxy group. Subsequently, a thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Ethyl Chain: The resulting intermediate is then alkylated with an appropriate ethylating agent under basic conditions to form the desired ethyl chain.
Formation of the Difluorobenzamide Moiety: Finally, the ethyl intermediate is reacted with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The difluorobenzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane.
Substitution: The fluorine atoms on the benzamide ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 in acetone or aqueous conditions.
Reduction: LiAlH4 in ether or THF, borane in THF.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH or K2CO3.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the benzamide moiety.
Substitution: Formation of substituted benzamides with various nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules due to its versatile functional groups.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the difluorobenzamide moiety can enhance binding affinity and specificity to certain biological targets, while the cyclopropyl and thiophene groups may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide can be compared with other compounds that possess similar structural features:
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-fluorobenzenesulfonamide: Similar in structure but with a sulfonamide group instead of a benzamide, which may alter its reactivity and biological activity.
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity, stability, and potential biological activity that may not be present in other similar compounds.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2S/c17-11-3-1-4-12(18)14(11)15(20)19-9-16(21,10-6-7-10)13-5-2-8-22-13/h1-5,8,10,21H,6-7,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGNKEIEOKETPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=C(C=CC=C2F)F)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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